molecular formula C6H5BrFNO B596894 (3-Bromo-5-fluoropyridin-4-yl)methanol CAS No. 1227586-02-8

(3-Bromo-5-fluoropyridin-4-yl)methanol

Cat. No.: B596894
CAS No.: 1227586-02-8
M. Wt: 206.014
InChI Key: ZWLOVNMLDKYAMK-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

(3-Bromo-5-fluoropyridin-4-yl)methanol has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for “(3-Bromo-5-fluoropyridin-4-yl)methanol” provides information about its potential hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method is the bromination of 4-pyridinemethanol followed by fluorination. The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-chloro-5-fluoropyridin-4-yl)methanol
  • (3-Bromo-5-chloropyridin-4-yl)methanol
  • (3-Fluoro-5-bromopyridin-4-yl)methanol

Uniqueness

(3-Bromo-5-fluoropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-bromo-5-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLOVNMLDKYAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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